molecular formula C12H12BrFO4 B8429636 Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate

Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate

Cat. No.: B8429636
M. Wt: 319.12 g/mol
InChI Key: SDOFGRJGTWBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate is a useful research compound. Its molecular formula is C12H12BrFO4 and its molecular weight is 319.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrFO4

Molecular Weight

319.12 g/mol

IUPAC Name

methyl 5-(2-bromo-3-methoxy-3-oxopropyl)-2-fluorobenzoate

InChI

InChI=1S/C12H12BrFO4/c1-17-11(15)8-5-7(3-4-10(8)14)6-9(13)12(16)18-2/h3-5,9H,6H2,1-2H3

InChI Key

SDOFGRJGTWBMPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-amino-2-fluorobenzoate (4.12 g) in 47% hydrobromic acid (11.4 ml), methanol (20 ml) and acetone (50 ml), a solution of sodium nitrite (1.88 g) in water (3 ml) was slowly added dropwise under cooling with salt-ice and stirring so as to keep an internal temperature of not higher than -5° C. After stirred for 30 minutes as it was, ice bath was removed, methyl acrylate (13.3 ml) was added, and cuprous oxide (225 mg) was added little by little while stirring vigorously. After no nitrogen became to generate, the reaction liquor was concentrated under reduced pressure. The residue was dissolved into ethyl acetate, washed with water, saturated aqueous solution of sodium hydrogencarbonate and water in order, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by means of silica gel column chromatography (developing solvent; n-hexane:ethyl acetate=10:1) to obtain 3.48 g (45%) of aimed compound as an oily material.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

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